NDSB-211 (Dimethyl(2-hydroxyethyl)ammonium propane sulfonate, CAS 38880-58-9) is a highly specialized zwitterionic non-detergent sulfobetaine (NDSB) utilized extensively in bioprocessing, protein refolding, and structural biology. Characterized by a hydrophilic sulfobetaine head group and a uniquely short hydrophobic tail, NDSB-211 functions as a chemical chaperone that prevents protein aggregation and stabilizes early folding intermediates without forming micelles . For industrial and laboratory procurement, its primary value proposition lies in its ability to dramatically enhance the aqueous solubility of membrane proteins, nuclear proteins, and inclusion bodies under mild conditions [1]. Because it maintains a zwitterionic state over a broad pH range and does not alter the viscosity or conductivity of biological buffers, NDSB-211 is a critical raw material for downstream workflows requiring native protein conformation preservation, high-yield renaturation, and seamless buffer exchange.
Substituting NDSB-211 with conventional detergents (such as SDS, Triton X-100, or CHAPS) fundamentally alters downstream processability. Conventional detergents form micelles above their critical micelle concentration (CMC), making them notoriously difficult to remove via standard dialysis and often leading to irreversible protein denaturation . Conversely, attempting to substitute NDSB-211 with other in-class non-detergent sulfobetaines, such as NDSB-201 or NDSB-256, introduces critical analytical liabilities. Both NDSB-201 and NDSB-256 contain aromatic rings (pyridinium and benzyl groups, respectively) that strongly absorb ultraviolet light at 280 nm [1]. This optical interference masks protein elution profiles during UV-monitored chromatography and disrupts baseline readings in imaged capillary isoelectric focusing (icIEF) [2]. Furthermore, while high concentrations of sodium chloride are traditionally used to stabilize halophilic proteins, this approach prevents the use of ion-exchange chromatography; NDSB-211 uniquely stabilizes these proteins at low ionic strengths, enabling immediate chromatographic separation without desalting .
A major procurement differentiator for NDSB-211 is its optical clarity. Unlike its close structural analogs NDSB-201 and NDSB-256, which possess aromatic rings, NDSB-211 lacks an aromatic moiety and therefore does not absorb at 280 nm [1]. This allows NDSB-211 to be used at high concentrations (0.5 M to 1.0 M) during protein purification without masking the A280 signal of the target protein.
| Evidence Dimension | UV Absorbance at 280 nm |
| Target Compound Data | Negligible absorbance at 280 nm at 1.0 M concentration |
| Comparator Or Baseline | NDSB-201 / NDSB-256 (High background absorbance at 280 nm) |
| Quantified Difference | Complete baseline clarity for NDSB-211 vs. total signal masking by NDSB-201/256 |
| Conditions | Imaged capillary isoelectric focusing (icIEF) and UV-monitored liquid chromatography (A280) |
Allows continuous, label-free quantification of protein concentration during purification without requiring buffer exchange or alternative colorimetric assays.
Conventional detergents heavily complicate downstream processing because they form bulky micelles that cannot pass through standard dialysis membranes. NDSB-211, due to its exceptionally short hydrophobic tail, does not reach a critical micelle concentration (CMC) even at concentrations exceeding 1.0 M . It remains entirely as free monomers, allowing for rapid and complete removal via standard dialysis.
| Evidence Dimension | Critical Micelle Concentration (CMC) and Dialyzability |
| Target Compound Data | Does not form micelles (CMC > 1.0 M) |
| Comparator Or Baseline | Conventional Detergents like CHAPS (Forms micelles at ~8 mM) |
| Quantified Difference | NDSB-211 is 100% dialyzable using standard membranes, whereas micellar detergents are retained |
| Conditions | Buffer exchange post-solubilization using standard semi-permeable dialysis membranes |
Eliminates the need for expensive detergent-removal resins or specialized chromatography, accelerating the transition from solubilization to functional assays.
When extracting difficult-to-solubilize proteins, the addition of NDSB-211 to the lysis or extraction buffer significantly boosts recovery. By neutralizing charges and shielding hydrophobic patches without denaturing the protein, NDSB-211 has been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30% compared to standard buffer systems .
| Evidence Dimension | Protein Recovery Yield |
| Target Compound Data | Up to 30% higher total yield |
| Comparator Or Baseline | Standard extraction buffers lacking NDSB additives |
| Quantified Difference | 30% absolute increase in solubilized protein recovery |
| Conditions | Solubilization of complex protein fractions from cell lysates at 0.5 - 1.0 M NDSB-211 |
Directly improves the economic efficiency and material recovery rates of difficult-to-express recombinant proteins.
Halophilic proteins typically require molar concentrations of NaCl to maintain their native folded state, which completely prevents the use of ion-exchange chromatography. NDSB-211 acts as a non-ionic osmolyte that substitutes for NaCl, stabilizing halophilic enzymes (such as malate dehydrogenase) at low ionic strengths [1].
| Evidence Dimension | Required Ionic Strength for Stabilization |
| Target Compound Data | Stabilizes at low ionic strength (e.g., <100 mM NaCl) |
| Comparator Or Baseline | Standard Buffer (Requires >1.0 M NaCl for stability) |
| Quantified Difference | Replaces the need for molar concentrations of NaCl while maintaining protein stability |
| Conditions | Ion-exchange chromatography preparation and column loading |
Enables direct loading of halophilic proteins onto ion-exchange columns without massive dilution or desalting steps, streamlining the purification workflow.
NDSB-211 is the preferred matrix additive for icIEF of mAbs and complex bispecific IgGs. Because it does not absorb at 280 nm, it allows for clean, label-free native fluorescence and UV detection of charge variants, unlike aromatic NDSBs which cause severe baseline interference [1].
For recombinant proteins expressed as insoluble inclusion bodies in E. coli, NDSB-211 is utilized during the rapid dilution refolding step. Its ability to shield hydrophobic patches on early folding intermediates prevents irreversible aggregation, significantly increasing the yield of the natively folded, active enzyme without the dialysis complications of standard detergents [2].
Halophilic proteins typically require molar concentrations of salt to prevent denaturation, which precludes direct ion-exchange chromatography. NDSB-211 acts as a non-ionic osmolyte substitute for NaCl, stabilizing the proteins at low ionic strengths and allowing direct column loading without intermediate desalting .
NDSB-211 is widely included in sparse-matrix crystallization screens. Because it does not form micelles, it does not disrupt protein-protein crystal lattice contacts, but it effectively prevents non-specific amorphous aggregation in the crystallization drop, leading to larger, diffraction-quality crystals suitable for X-ray crystallography [3].
Corrosive